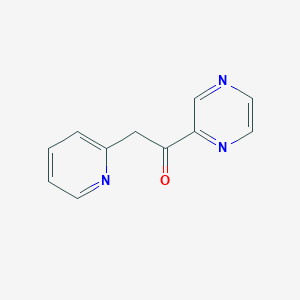
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide, also known as piracetam, is a nootropic compound belonging to the racetam family. It is a cyclic derivative of gamma-aminobutyric acid (GABA) and is known for its cognitive-enhancing properties. Piracetam has been widely studied for its potential benefits in improving memory, learning, and overall cognitive function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting ethyl 2-(2-oxopyrrolidin-1-yl)acetate is then hydrolyzed to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of racetam derivatives and their chemical properties.
Biology: The compound is studied for its effects on neurotransmitter systems and neuronal function.
Medicine: Piracetam is investigated for its potential therapeutic effects in cognitive disorders, dementia, and neurodegenerative diseases.
Industry: It is used in the development of nootropic supplements and cognitive enhancers.
Mecanismo De Acción
The exact mechanism of action of N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is not fully understood. it is believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic systems. The compound may increase the density of acetylcholine receptors and improve synaptic plasticity, leading to enhanced learning and memory .
Comparación Con Compuestos Similares
Similar Compounds
Aniracetam: Another racetam derivative with cognitive-enhancing properties.
Oxiracetam: Known for its stimulating effects on the central nervous system.
Phenylpiracetam: A more potent derivative with additional stimulant effects.
Uniqueness
N-(2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl)acetamide is unique due to its well-documented safety profile and extensive research history. Unlike some other racetams, it has been widely studied in clinical settings, making it a popular choice for cognitive enhancement .
Propiedades
Número CAS |
62935-94-8 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
N-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-5-8(13)10-4-2-3-7(10)12/h2-5H2,1H3,(H,9,11) |
Clave InChI |
VYCQCQDDXLVHQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)










